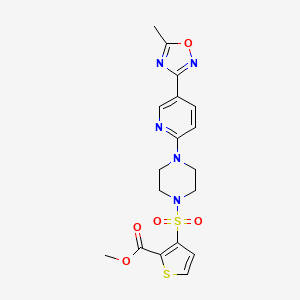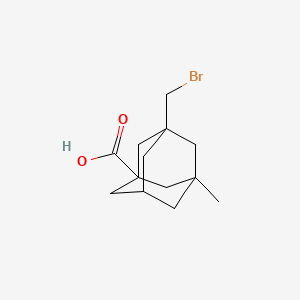
3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid” likely contains an adamantane structure, which is a type of diamondoid and consists of three connected cyclohexane rings arranged in the “armchair” conformation . It also has a bromomethyl group attached, which is a carbon atom bonded to a bromine atom and a hydrogen atom, and a carboxylic acid group, which consists of a carbonyl (C=O) and a hydroxyl (OH) group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the adamantane structure, the introduction of the methyl group, and the attachment of the bromomethyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-dimensional adamantane core, with the various functional groups attached at the specified positions. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The bromomethyl group in the compound could potentially undergo various reactions, such as nucleophilic substitution or elimination. The carboxylic acid group could participate in reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents. The bromine atom could potentially make the compound denser than similar compounds without halogens .Scientific Research Applications
Synthesis and Derivative Formation : The compound 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid plays a significant role in the synthesis of optically active adamantane derivatives. For instance, enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate, a closely related compound, was obtained from methyladamantane-1-carboxylate through a series of steps, leading to the preparation of new optically active adamantane compounds by substituting a fluorine atom with a phenyl group. This process demonstrates the utility of such adamantane derivatives in synthesizing optically active compounds, which are valuable in various scientific and pharmaceutical applications (Aoyama & Hara, 2013).
Fluorescence Derivatization : The related compound 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been identified as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography. This implies that derivatives of 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid could potentially be used as fluorescence derivatization reagents, highlighting their importance in analytical chemistry for the sensitive detection of carboxylic acids (Yamaguchi et al., 1985).
Chemical Transformations and Stereochemistry : The compound has potential applications in chemical transformations and stereochemistry, as demonstrated by studies on related adamantane derivatives. For example, (R)-5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one derived from (R)-3-hydroxybutanoic acid was used for substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives. This showcases the compound's utility in precise chemical transformations and the production of stereochemically pure substances, which are crucial in the synthesis of bioactive molecules and pharmaceuticals (Noda & Seebach, 1987).
Structural Elucidation : Halogenated carboxylic acids, similar to 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid, have been subjects of structural elucidation studies to understand their solid-state interactions, hydrogen bonding motifs, and preferred conformations. Such studies contribute to the broader knowledge of adamantane derivatives' chemical behavior and physical properties, facilitating their application in material science and molecular engineering (Seidel et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(bromomethyl)-5-methyladamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-11-2-9-3-12(5-11,8-14)7-13(4-9,6-11)10(15)16/h9H,2-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZLSJBTOLRGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

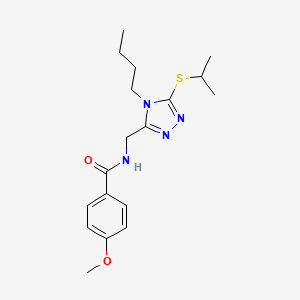
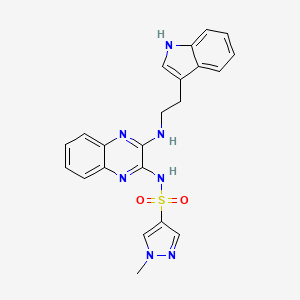
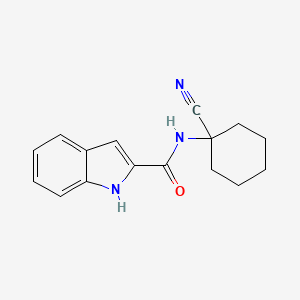
![(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2958852.png)

![Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2958854.png)
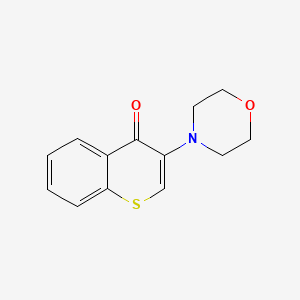


![N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2958864.png)


